REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl.Cl[CH2:12][CH2:13][CH:14]1CCNCC1.[C:20](=O)([O-])[O-].[K+].[K+].[CH3:26][N:27]([CH:29]=O)[CH3:28]>>[N:27]1([CH2:29][CH2:20][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:28][CH2:14][CH2:13][CH2:12][CH2:26]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
60.38 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCC1CCNCC1
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction is refluxed for 24 hr
|
Duration
|
24 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 20°-25°
|
Type
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CUSTOM
|
Details
|
the DMF is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The remainder of the reaction is dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with 1N aqueous sodium hydroxide, saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 50% ethyl acetate/hexane to 5% methanol/ethyl acetate, pooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating the appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |